3-nitro-8-(propan-2-yl)quinolin-4-ol
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Overview
Description
3-nitro-8-(propan-2-yl)quinolin-4-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-8-(propan-2-yl)quinolin-4-ol typically involves the nitration of 8-(propan-2-yl)quinolin-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-nitro-8-(propan-2-yl)quinolin-4-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-amino-8-(propan-2-yl)quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 3-nitro-8-(propan-2-yl)quinolin-4-one.
Scientific Research Applications
3-nitro-8-(propan-2-yl)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-8-(propan-2-yl)quinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the position and nature of substituents.
Quinoxalines: Structurally related to quinolines, these compounds have a nitrogen atom in the ring and exhibit different chemical properties.
Quinolin-8-amines: These compounds have an amino group at the 8-position instead of a nitro group.
Uniqueness
3-nitro-8-(propan-2-yl)quinolin-4-ol is unique due to the presence of both a nitro group and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2703778-74-7 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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